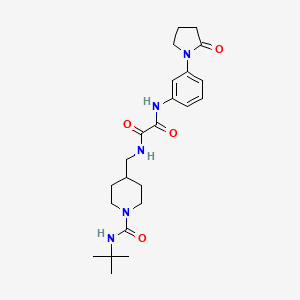

![molecular formula C20H18F2N2O2S B2921622 2,6-difluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide CAS No. 873076-01-8](/img/structure/B2921622.png)

2,6-difluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,6-difluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide” is a chemical compound with the molecular formula C14H11F2NO2 . It has a molecular weight of 263.24 g/mol .

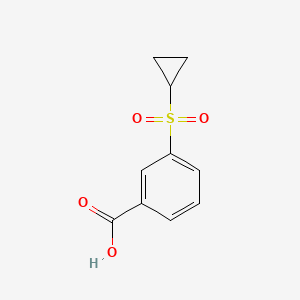

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide core with two fluorine atoms at the 2 and 6 positions of the benzene ring. It also has a 4-methoxyphenyl group attached to the nitrogen atom of the benzamide core .Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of this compound is 263.07578492 g/mol . The topological polar surface area of this compound is 38.3 Ų . The heavy atom count of this compound is 19 .Scientific Research Applications

Anticancer Applications

A study on related benzamide derivatives demonstrated moderate to excellent anticancer activities against several cancer cell lines, showcasing the potential of these compounds in oncology research (Ravinaik et al., 2021).

Antimicrobial and Analgesic Agents

Research on benzodifuranyl derivatives derived from visnaginone and khellinone revealed that these compounds exhibit analgesic and anti-inflammatory activities, suggesting the utility of similar benzamide compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Imaging Applications

A novel synthesis of a radiolabeled benzamide derivative for potential PET imaging of B-Raf(V600E) in cancers illustrates the application of such compounds in diagnostic imaging and targeted therapy research (Wang et al., 2013).

Enzyme Inhibition

Another study highlighted the synthesis of 5-aroylindolyl-substituted hydroxamic acids with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), showing promise in Alzheimer's disease treatment (Lee et al., 2018).

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction, enzyme catalysis, and gene regulation

Pharmacokinetics

The compound’s molecular weight (263.2394 g/mol ) suggests that it may have suitable properties for oral bioavailability, but this would need to be confirmed through experimental studies .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific information, it is difficult to predict the potential therapeutic or adverse effects of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets .

properties

IUPAC Name |

2,6-difluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O2S/c1-12-17(27-20(24-12)13-6-8-14(26-2)9-7-13)10-11-23-19(25)18-15(21)4-3-5-16(18)22/h3-9H,10-11H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFYNCNMKPHUMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921543.png)

![1-(4-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921544.png)

![Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate](/img/structure/B2921546.png)

![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride](/img/structure/B2921549.png)

![6-Cyano-N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2921550.png)

![N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2921558.png)